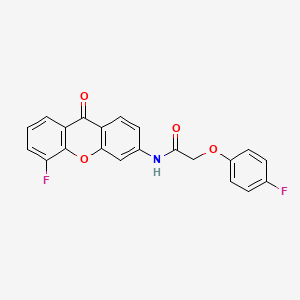
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide
Descripción
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide is a fluorinated xanthene derivative with a substituted acetamide side chain. The xanthene core (a tricyclic aromatic system) is modified at position 5 with a fluorine atom and at position 9 with a ketone group. The acetamide moiety is further functionalized with a 4-fluorophenoxy group, enhancing its electronic and steric properties. Its synthesis likely involves multi-step reactions, including fluorination, ketone formation, and amide coupling, similar to pathways described for related acetamide derivatives .
Propiedades
IUPAC Name |
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2NO4/c22-12-4-7-14(8-5-12)27-11-19(25)24-13-6-9-15-18(10-13)28-21-16(20(15)26)2-1-3-17(21)23/h1-10H,11H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBWXAHMIVPNNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound belonging to the xanthene family, characterized by its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Formula : C21H13F2NO4
- Molecular Weight : 381.335 g/mol
- CAS Number : 886171-81-9
Biological Activity
This compound exhibits a range of biological activities, particularly in the context of cancer treatment. Its structural features contribute to its interaction with biological targets, enhancing its therapeutic potential.
Anticancer Properties
Research indicates that this compound has significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The presence of fluorine atoms in its structure is believed to enhance its binding affinity to target proteins involved in cancer progression.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to reduce cell viability in cancer cell lines through induction of apoptosis.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
- Enhanced Metabolic Stability : The fluorinated structure potentially increases the metabolic stability of the compound, allowing for prolonged activity within biological systems.
Case Studies and Experimental Data
A series of studies have investigated the biological activity of this compound:
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| 1 | MCF-7 (breast cancer) | 0, 1, 5, 10 | Dose-dependent inhibition of cell viability |
| 2 | HT29 (colon cancer) | 0, 1, 5, 10 | Induction of apoptosis at higher concentrations |
| 3 | A549 (lung cancer) | 0, 1, 5, 10 | Significant reduction in cell proliferation |
In these studies, this compound demonstrated potent anticancer effects with IC50 values ranging from 1 to 10 µM depending on the cell line tested.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Group Variations
Pharmacological and Industrial Relevance
- Target Compound : The xanthene-fluorine combination may target oxidative stress-related pathways (e.g., xanthine oxidase) or DNA-interacting enzymes (e.g., topoisomerases).
- Benzothiazoles : Known for antitumor (e.g., kinase inhibitors) and antimicrobial applications. The trifluoromethyl group in these derivatives enhances binding affinity to hydrophobic enzyme pockets.
- Peptide-like Derivatives : Stereochemistry and hydroxyl/amino groups suggest use in HIV protease or renin inhibition, where precise hydrogen bonding is critical.
Limitations and Knowledge Gaps
- Direct bioactivity data for the target compound are absent in the evidence, requiring extrapolation from structural analogs.
- ’s N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide highlights the role of methoxy vs. fluoro groups: methoxy increases solubility but may reduce target selectivity due to weaker electronegativity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


